3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thieno ring, and a pyrimidine ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the thioether group (-S-) could potentially be oxidized, and the carbonyl group (=O) could undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anti-Inflammatory Agents : Thienopyrimidine derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown significant activity against fungi, bacteria, and inflammation, suggesting their potential as therapeutic agents in treating infections and inflammatory conditions (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antifungal and Antibacterial Properties : Other studies have focused on the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives for testing against various strains of bacteria and fungi. Some of these compounds exhibited higher antifungal activity than standard treatments against Candida species, while also showing promising antibacterial properties (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).
Chemical Synthesis and Reactivity : Research into the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with various alkyl mono- and di-halides has led to the synthesis of new heterocyclic systems. These studies provide insights into the chemical behavior of thienopyrimidinone derivatives, paving the way for the development of novel compounds with potential therapeutic applications (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Novel Heterocyclic Compounds with Antimicrobial Activity : Linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and assessed for their antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. These compounds demonstrated good inhibitory activity, suggesting their potential in developing new antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thieno[3,2-d]pyrimidine , a class of compounds known for their diverse biological activities . .
Mode of Action
As a derivative of thieno[3,2-d]pyrimidine , it may share some of the biological activities associated with this class of compounds.
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been associated with a variety of biological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some thieno[3,2-d]pyrimidines have shown antimycobacterial activity , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2S2/c25-17-10-8-16(9-11-17)19(29)14-31-24-27-20-18-7-4-12-26-22(18)32-21(20)23(30)28(24)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIFWPHTWCWQPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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